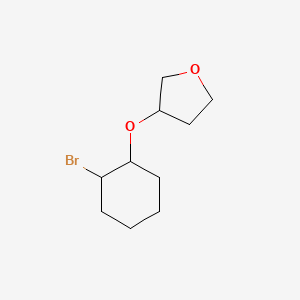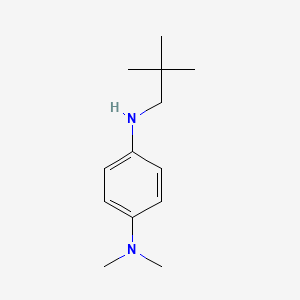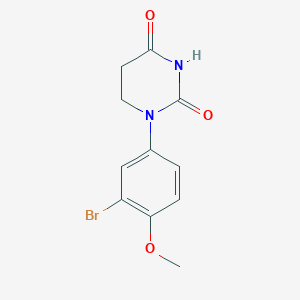
1-(3-Bromo-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione is a heterocyclic compound that features a brominated aromatic ring and a hexahydropyrimidine-2,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione typically involves the condensation of 3-bromo-4-methoxyaniline with a suitable diketone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the hexahydropyrimidine-2,4-dione core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(3-Bromo-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
1-(3-Bromo-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is explored for use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 1-(3-Bromo-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hexahydropyrimidine-2,4-dione core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3-Bromo-4-methoxyphenyl)ethanone: This compound shares the brominated aromatic ring but has a different core structure.
1-(4-Bromo-3-methoxyphenyl)pyrrolidin-2-one: Similar in having a brominated aromatic ring and a nitrogen-containing heterocycle, but with a different ring system.
Uniqueness
1-(3-Bromo-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione is unique due to its specific combination of a brominated aromatic ring and a hexahydropyrimidine-2,4-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H11BrN2O3 |
|---|---|
分子量 |
299.12 g/mol |
IUPAC名 |
1-(3-bromo-4-methoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11BrN2O3/c1-17-9-3-2-7(6-8(9)12)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16) |
InChIキー |
OMPWWXWYZNGXOG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)N2CCC(=O)NC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[1-(methylamino)butan-2-yl]carbamate](/img/structure/B15304070.png)
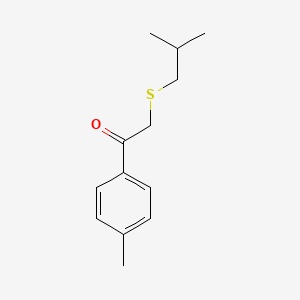

![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)
![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)


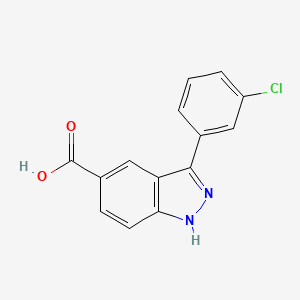

![4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine](/img/structure/B15304155.png)
